![molecular formula C19H16N4O B2822506 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848736-63-0](/img/structure/B2822506.png)

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

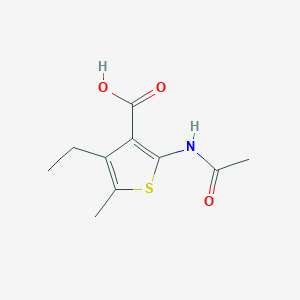

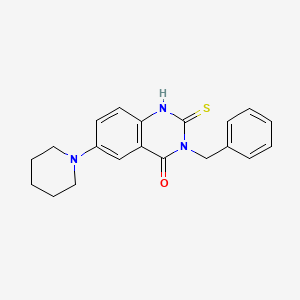

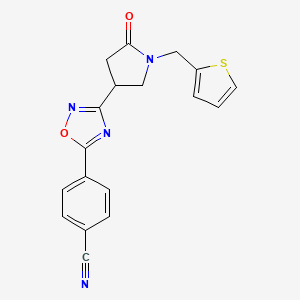

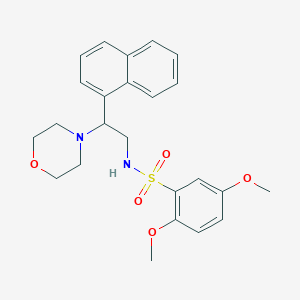

1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound. It contains an allyl group, a methoxyphenyl group, and an imidazoquinoxaline core . The allyl group is a common conjugated system where the positive charge is delocalized over the two terminal carbons, making it more stable than a normal primary carbocation . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. The imidazoquinoxaline core is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is likely to be highly conjugated due to the presence of the imidazoquinoxaline core and the allyl group . This conjugation can contribute to the stability of the molecule.科学的研究の応用

Anticancer Activity

Quinoxaline derivatives have garnered attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations into its specific targets and pathways are ongoing .

Metal Chelation and Coordination Chemistry

Quinoxaline derivatives can act as ligands in coordination complexes. Their ability to chelate metal ions has implications in catalysis, material science, and bioinorganic chemistry. Researchers explore their coordination behavior and potential applications in metal-based therapies.

These applications highlight the versatility of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline and underscore its relevance in diverse scientific contexts. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its properties . If you need further details or have other queries, feel free to ask! 😊

将来の方向性

The future directions for research on 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities . Given the biological activities of similar compounds, it could be of interest in the field of medicinal chemistry .

作用機序

Target of Action

Similar quinoxaline derivatives have been reported to exhibit multiprotein targets

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, often related to their anticancer, antibacterial, and antifungal activities

Pharmacokinetics

Quinoxaline derivatives are generally known for their favorable pharmacokinetic properties

Result of Action

Similar quinoxaline derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines

Action Environment

The synthesis of similar quinoxaline derivatives has been reported to be influenced by various environmental factors, such as temperature and ph

特性

IUPAC Name |

2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUNZACGOPZDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)